N1 2-Chloro-6-Fluorobenzyl Substitution: Predicted FLAP Binding Affinity Differentiation vs. 2-Chlorobenzyl Analog (BRP-7)
The target compound contains a 2-chloro-6-fluorobenzyl group at N1, whereas the benchmark FLAP inhibitor BRP-7 contains a 2-chlorobenzyl group lacking the ortho-fluorine. Introduction of fluorine at the 6-position of the benzyl ring increases electronegativity and can participate in orthogonal multipolar interactions (C–F···C=O) with backbone carbonyls in the FLAP binding site, a phenomenon documented in fluorinated benzimidazole SAR series [1]. BRP-7 inhibits LT biosynthesis in human neutrophils with an IC₅₀ of 0.31 μM; the 2-chloro-6-fluorobenzyl modification is anticipated to shift potency based on class-level SAR trends observed across C5-substituted benzimidazole FLAP inhibitors where halogen substitution modulates IC₅₀ values across a >10-fold range [2]. Direct comparative binding data for the target compound versus BRP-7 has not been publicly reported; this evidence is classified as class-level inference derived from FLAP benzimidazole SAR studies.
| Evidence Dimension | FLAP-dependent LT biosynthesis inhibition in intact human neutrophils |
|---|---|
| Target Compound Data | Not publicly reported; predicted to fall within the nM–low μM range based on structural SAR alignment with active FLAP benzimidazole chemotypes |
| Comparator Or Baseline | BRP-7 (1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole): IC₅₀ = 0.31 μM in human neutrophils [2] |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of target compound data; structural divergence at N1 (2-chloro-6-fluorobenzyl vs. 2-chlorobenzyl) represents a key SAR variable |
| Conditions | Human neutrophil LT biosynthesis assay; 5-LO pathway activation; FLAP-dependent mechanism confirmed by 5-LO co-localization assay |
Why This Matters
The ortho-fluorine on the benzyl ring is a critical SAR handle that can be exploited to tune FLAP binding kinetics and selectivity, making this compound a valuable comparator probe for fluorine-scanning campaigns within benzimidazole FLAP inhibitor libraries.
- [1] Gürses, T. et al. Identification of novel benzimidazole derivatives as inhibitors of leukotriene biosynthesis by virtual screening targeting 5-lipoxygenase-activating protein (FLAP). Bioorg. Med. Chem. 2012, 20, 3126–3138. View Source
- [2] Pergola, C. et al. The novel benzimidazole derivative BRP-7 inhibits leukotriene biosynthesis in vitro and in vivo by targeting 5-lipoxygenase-activating protein (FLAP). Br. J. Pharmacol. 2014, 171, 3161–3173. DOI: 10.1111/bph.12666. View Source
